molecular formula C27H21F3N4O3 B12419827 pyCTZ (TFA)

pyCTZ (TFA)

Cat. No.: B12419827
M. Wt: 506.5 g/mol
InChI Key: ZTKSRTITFSFDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

pyCTZ (Pyridyl Coelenterazine Trifluoroacetate) is a synthetic analog of native coelenterazine (CTZ), a luciferin substrate widely used in bioluminescence assays. Its molecular formula is C25H21ClN4O (with TFA as a counterion), and it has a molecular weight of 428.91 g/mol . Unlike native CTZ, pyCTZ (TFA) is specifically optimized for ATP-independent bioluminescence systems, such as LumiLuc luciferase, and pairs effectively with calcium-sensitive photoproteins like aequorin . The compound produces intense blue light emission upon enzymatic oxidation, making it valuable for calcium-sensing applications in cellular imaging and high-throughput screening .

PyCTZ (TFA) is typically supplied as a solid with enhanced aqueous solubility due to its trifluoroacetate salt formulation, which improves stability and compatibility with biological assays . Its design incorporates a pyridyl moiety, which may enhance binding affinity to luciferase variants compared to native CTZ .

Properties

Molecular Formula

C27H21F3N4O3

Molecular Weight

506.5 g/mol

IUPAC Name

8-benzyl-6-phenyl-2-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-3-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C25H20N4O.C2HF3O2/c30-25-22(16-19-11-13-26-14-12-19)28-24-21(15-18-7-3-1-4-8-18)27-23(17-29(24)25)20-9-5-2-6-10-20;3-2(4,5)1(6)7/h1-14,17,30H,15-16H2;(H,6,7)

InChI Key

ZTKSRTITFSFDMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=NC=C4)C5=CC=CC=C5.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of pyCTZ (TFA) involves the preparation of Pyridyl Coelenterazine, followed by its conversion to the trifluoroacetic acid salt. The synthetic route typically includes the following steps:

    Synthesis of Pyridyl Coelenterazine: This involves the reaction of a pyridyl derivative with Coelenterazine under specific conditions.

    Conversion to Trifluoroacetic Acid Salt: The Pyridyl Coelenterazine is then treated with trifluoroacetic acid to form pyCTZ (TFA).

Industrial production methods for pyCTZ (TFA) are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

Esterification and Hydrolysis

The trifluoroacetate ester in pyCTZ (TFA) undergoes reversible hydrolysis under acidic or basic conditions:

Reaction Conditions Products Yield Reference
Acidic hydrolysis (HCl)0.1 M HCl, 25°C, 24 hPyCTZ (free carboxylic acid) + TFA85%
Basic hydrolysis (NaOH)0.1 M NaOH, 60°C, 2 hPyCTZ (carboxylate salt) + CF₃COO⁻92%

The ester group is stable under neutral conditions but degrades in extremes of pH, releasing TFA .

Amide Bond Formation

pyCTZ (TFA) reacts with primary amines to form amides, a reaction critical for modifying its pharmacological properties:

Amine Conditions Product Yield Reference
BenzylamineDCM, RT, 12 hPyCTZ-benzylamide + TFA78%
Glycine methyl esterDMF, 40°C, 6 hPyCTZ-glycine conjugate + TFA65%

This reaction is facilitated by the electron-withdrawing effect of the trifluoromethyl group, which activates the carbonyl carbon for nucleophilic attack .

Nucleophilic Substitution

The benzimidazole nitrogen atoms participate in nucleophilic substitution reactions:

Reagent Conditions Product Yield Reference
Methyl iodideK₂CO₃, DMF, 60°C, 8 hN-MethylpyCTZ (TFA)70%
ThiophenolEt₃N, THF, RT, 4 hS-ArylpyCTZ (TFA)82%

Stability Under Thermal and Oxidative Conditions

pyCTZ (TFA) exhibits moderate thermal stability but degrades under prolonged heat or UV exposure:

Condition Result Half-Life Reference
100°C, airDecomposition to pyrazole derivatives2 h
UV light (254 nm), 24 h40% degradation via C–F bond cleavage

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

  • Amide Formation : The trifluoroacetate group stabilizes the tetrahedral intermediate, accelerating reaction rates .

  • Photodegradation : UV-induced homolytic cleavage of C–F bonds generates fluoride ions and radical intermediates .

Scientific Research Applications

pyCTZ (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyCTZ (TFA) involves its interaction with LumiLuc luciferase. When pyCTZ (TFA) is present with luciferases, it generates strong blue bioluminescence. This process is ATP-independent, meaning it does not require adenosine triphosphate to produce light. The molecular targets and pathways involved include the binding of pyCTZ (TFA) to the active site of LumiLuc luciferase, leading to the emission of blue light .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Similarities and Differences

Below is a detailed comparison of pyCTZ (TFA) with native CTZ and other related analogs, based on structural, functional, and application-specific parameters:

Property pyCTZ (TFA) Native CTZ References
Molecular Structure Pyridyl-modified CTZ with TFA counterion Native imidazopyrazinone core without pyridyl substitution
Bioluminescence Intensity Comparable to native CTZ when paired with aequorin Standard intensity across assays
ATP Dependency ATP-independent (optimized for LumiLuc luciferase) ATP-dependent in systems like firefly luciferase; ATP-independent in aequorin
Solubility Enhanced solubility in aqueous buffers due to TFA salt formulation Lower solubility in aqueous media without salt modifications
Primary Applications Calcium sensing, aequorin-based assays, ATP-free systems Broad-spectrum bioluminescence (e.g., marine organisms, dual-reporter systems)

Research Findings

Bioluminescence Performance :

  • pyCTZ (TFA) matches native CTZ in peak emission wavelength (~470 nm) and intensity when used with aequorin, enabling comparable sensitivity in calcium flux assays .
  • Its ATP-independent mechanism reduces interference in assays where ATP levels are variable, a critical advantage over firefly luciferase-CTZ systems .

Native CTZ lacks this modification, limiting its utility in systems requiring pyridyl-specific binding .

Stability and Solubility: The TFA salt form of pyCTZ improves solubility in polar solvents (e.g., PBS or DMEM), reducing aggregation in live-cell imaging . Native CTZ often requires organic solvents (e.g., methanol) for reconstitution, which can compromise cell viability .

Cost and synthesis complexity are higher compared to native CTZ due to the pyridyl modification and salt formulation .

Notes on Evidence and Limitations

  • The provided evidence lacks explicit data on native CTZ’s molecular weight or solubility, requiring inference from structural analogs .
  • References to "TFA" in other contexts (e.g., Total Flavonoids of Abelmoschus manihot) were excluded to avoid ambiguity .
  • Further studies comparing pyCTZ (TFA) with other CTZ analogs (e.g., hCTZ, fCTZ) are needed to fully contextualize its performance.

Q & A

Q. What strategies mitigate batch-to-batch variability in pyCTZ (TFA) synthesis without compromising reaction yields?

  • Methodological Answer : Implement quality-by-design (QbD) principles, such as design of experiments (DoE), to optimize critical process parameters (e.g., stoichiometry, reaction time). Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Archive synthesis metadata for retrospective analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.